molecular formula C19H12ClF4N3O3S B11370772 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B11370772
M. Wt: 473.8 g/mol
InChI Key: VBSXYIZUQIBZFA-UHFFFAOYSA-N
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Description

5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfonyl group, and multiple halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the sulfonyl group, and halogenation. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Materials Science: Its properties may be useful in the development of advanced materials with specific characteristics.

    Biological Research: The compound can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The exact pathways and targets would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and halogen substituents, which can impart distinct chemical and biological properties.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its synthesis, chemical reactivity, and applications make it a valuable subject of study for researchers in chemistry, biology, and materials science.

Properties

Molecular Formula

C19H12ClF4N3O3S

Molecular Weight

473.8 g/mol

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H12ClF4N3O3S/c20-15-9-25-18(31(29,30)10-11-4-6-13(21)7-5-11)27-16(15)17(28)26-14-3-1-2-12(8-14)19(22,23)24/h1-9H,10H2,(H,26,28)

InChI Key

VBSXYIZUQIBZFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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